REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH:6](O)[CH3:7].[CH2:9]=[O:10].[Cl-:11].[Ca+2].[Cl-].Cl>C(Cl)Cl>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:10][CH2:9][Cl:11] |f:2.3.4|
|
Name
|
(2-methoxyethoxy)ethanol
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
COCCOC(C)O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrogen chloride gas was bubbled into a mixture
|
Type
|
CUSTOM
|
Details
|
to rise gradually to 8° C
|
Type
|
ADDITION
|
Details
|
Celite was added
|
Type
|
FILTRATION
|
Details
|
the reaction filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
leaving 29.8 g of a cloudy oil
|
Type
|
CUSTOM
|
Details
|
dried over molecular sieves
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOCCOCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |